molecular formula C13H18N2O B14950981 N-(4-methoxyphenyl)-3,4,5,6-tetrahydro-2H-azepin-7-amine

N-(4-methoxyphenyl)-3,4,5,6-tetrahydro-2H-azepin-7-amine

Cat. No.: B14950981
M. Wt: 218.29 g/mol
InChI Key: NMNIQWVCRPQNHM-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-3,4,5,6-tetrahydro-2H-azepin-7-amine is an organic compound with a unique structure that includes a methoxyphenyl group and a tetrahydroazepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-3,4,5,6-tetrahydro-2H-azepin-7-amine typically involves the condensation of 4-methoxyaniline with a suitable precursor that forms the tetrahydroazepine ring. One common method involves the use of diatomite earth@IL/ZrCl4 under ultrasonic irradiation, which provides a green and efficient pathway for the preparation of benzamide derivatives .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and green chemistry principles is often emphasized to minimize environmental impact and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-3,4,5,6-tetrahydro-2H-azepin-7-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The azepine ring can be reduced to form saturated amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield quinones, while reduction of the azepine ring can produce saturated amines.

Scientific Research Applications

N-(4-methoxyphenyl)-3,4,5,6-tetrahydro-2H-azepin-7-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-3,4,5,6-tetrahydro-2H-azepin-7-amine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of enzymes or receptors involved in disease progression. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methoxyphenyl)-3,4,5,6-tetrahydro-2H-azepin-7-amine is unique due to its specific structural features, such as the combination of a methoxyphenyl group and a tetrahydroazepine ring

Properties

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

N-(4-methoxyphenyl)-3,4,5,6-tetrahydro-2H-azepin-7-amine

InChI

InChI=1S/C13H18N2O/c1-16-12-8-6-11(7-9-12)15-13-5-3-2-4-10-14-13/h6-9H,2-5,10H2,1H3,(H,14,15)

InChI Key

NMNIQWVCRPQNHM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=NCCCCC2

Origin of Product

United States

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